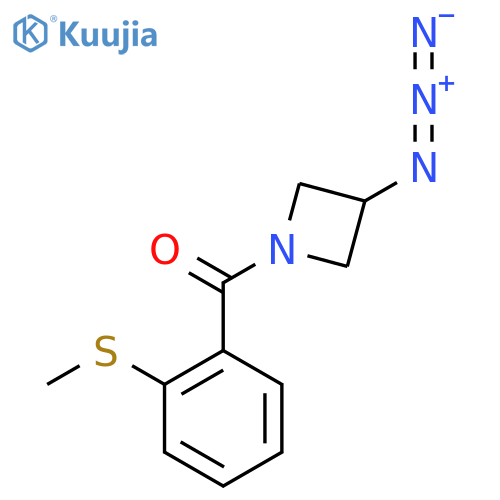Cas no 2098081-12-8 ((3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone)

2098081-12-8 structure
商品名:(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone
CAS番号:2098081-12-8
MF:C11H12N4OS
メガワット:248.304180145264
CID:4775466
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone 化学的及び物理的性質
名前と識別子
-
- (3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone
- (3-azidoazetidin-1-yl)-(2-methylsulfanylphenyl)methanone
- (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone
-
- インチ: 1S/C11H12N4OS/c1-17-10-5-3-2-4-9(10)11(16)15-6-8(7-15)13-14-12/h2-5,8H,6-7H2,1H3
- InChIKey: SMOMKUZIWLONOZ-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC=CC=1C(N1CC(C1)N=[N+]=[N-])=O
計算された属性
- せいみつぶんしりょう: 248.07318219 g/mol
- どういたいしつりょう: 248.07318219 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60
- ぶんしりょう: 248.31
- 疎水性パラメータ計算基準値(XlogP): 2.6
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-3895-1g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 1g |
$470.0 | 2023-09-07 | |
| Life Chemicals | F1907-3895-2.5g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 2.5g |
$940.0 | 2023-09-07 | |
| TRC | A227051-500mg |
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 500mg |
$ 435.00 | 2022-06-08 | ||
| Life Chemicals | F1907-3895-0.5g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 0.5g |
$446.0 | 2023-09-07 | |
| Life Chemicals | F1907-3895-5g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 5g |
$1410.0 | 2023-09-07 | |
| TRC | A227051-1g |
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 1g |
$ 680.00 | 2022-06-08 | ||
| TRC | A227051-100mg |
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 100mg |
$ 115.00 | 2022-06-08 | ||
| Life Chemicals | F1907-3895-10g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 10g |
$1974.0 | 2023-09-07 | |
| Life Chemicals | F1907-3895-0.25g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 0.25g |
$423.0 | 2023-09-07 |
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
2098081-12-8 ((3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone) 関連製品
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 61549-49-3(9-Decenenitrile)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
